molecular formula C11H22N2O3 B1397097 trans-4-(Boc-amino)-3-methoxypiperidine CAS No. 1033748-33-2

trans-4-(Boc-amino)-3-methoxypiperidine

Cat. No. B1397097
CAS RN: 1033748-33-2
M. Wt: 230.3 g/mol
InChI Key: BSSCFNOPCQQJAZ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-(Boc-amino)-3-methoxypiperidine (Boc-AMO-MOP) is an organic compound composed of a nitrogen atom, an oxygen atom, and four carbon atoms. It is an amide derivative of piperidine, a cyclic secondary amine with a six-membered ring structure. Boc-AMO-MOP is a versatile synthetic intermediate used in organic synthesis and has a wide range of applications in scientific research.

Scientific Research Applications

Synthesis of Drug Molecules and Analogs

  • trans-4-(Boc-amino)-3-methoxypiperidine is utilized in the synthesis of important drug molecules and their analogs. For instance, it has been used in the efficient synthesis of (3S,4R)-4-benzylamino-3-methoxypiperidine, a key intermediate for the chiral synthesis of the drug Cisapride (Shirode et al., 2008).

Formation of Amino Alcohol Adducts

  • The compound plays a role in chelation-controlled addition processes leading to the formation of amino alcohol adducts, which are crucial in the synthesis of certain amino acids and their derivatives (Liang & Datta, 2005).

Development of New Peptide Bonds

  • It contributes to the formation of new peptide bonds, as seen in studies where the amino group intramolecularly attacks the side-chain epoxide, generating compounds with five-membered rings, such as 4-hydroxyproline derivatives (Krishnamurthy et al., 2014).

Enantioselective Synthesis

  • This compound is integral in the enantioselective synthesis of various amino acids, showcasing its importance in creating specific molecular configurations (Alegret et al., 2007).

Development of Protected Amino Acids

  • It is used in the practical synthesis of protected amino acids, such as Boc- cis -4-fluoro-L-proline, which are valuable in peptide synthesis (Demange et al., 1998).

Creation of Foldamers

  • This compound is utilized in synthesizing oligomers leading to the formation of foldamers, molecules that adopt ordered structures, which are significant in the field of molecular design and drug development (Lucarini & Tomasini, 2001).

Catalytic Properties in Organic Reactions

  • The compound has been involved in the synthesis of conjugates that exhibit catalytic properties, influencing reactions such as aldol addition, which are fundamental in organic synthesis and medicinal chemistry (Al-Momani & Lataifeh, 2013).

Studies on Peptide Bond Conformations

  • Research involving this compound has led to insights on the preferred conformations of certain peptide bonds, crucial for understanding peptide structure and function (Benedetti et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, trans-4-(Boc-amino)cyclohexanecarboxylic acid, indicates that it may cause skin and eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSCFNOPCQQJAZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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